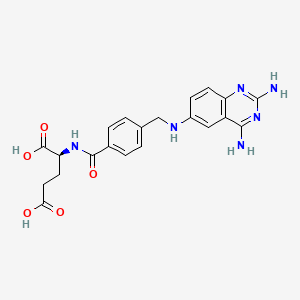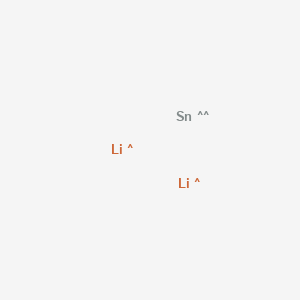![molecular formula C23H24O6 B14633461 4-Oxo-5-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid CAS No. 53873-93-1](/img/structure/B14633461.png)
4-Oxo-5-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-5-((7-phenoxyheptyl)oxy)-4H-chromene-2-carboxylic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of chromenes, which are known for their diverse biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-5-((7-phenoxyheptyl)oxy)-4H-chromene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic or basic conditions.
Introduction of the Phenoxyheptyl Group: The phenoxyheptyl group can be introduced through an etherification reaction using a phenol and a heptyl halide in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-5-((7-phenoxyheptyl)oxy)-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The phenoxyheptyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-Oxo-5-((7-phenoxyheptyl)oxy)-4H-chromene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Oxo-5-((7-phenoxyheptyl)oxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-4H-chromene-2-carboxylic acid: Lacks the phenoxyheptyl group, resulting in different chemical and biological properties.
5-((7-Phenoxyheptyl)oxy)-4H-chromene-2-carboxylic acid: Lacks the oxo group, leading to variations in reactivity and activity.
Uniqueness
4-Oxo-5-((7-phenoxyheptyl)oxy)-4H-chromene-2-carboxylic acid is unique due to the presence of both the oxo and phenoxyheptyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
53873-93-1 |
|---|---|
Fórmula molecular |
C23H24O6 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
4-oxo-5-(7-phenoxyheptoxy)chromene-2-carboxylic acid |
InChI |
InChI=1S/C23H24O6/c24-18-16-21(23(25)26)29-20-13-9-12-19(22(18)20)28-15-8-3-1-2-7-14-27-17-10-5-4-6-11-17/h4-6,9-13,16H,1-3,7-8,14-15H2,(H,25,26) |
Clave InChI |
LYPJRSSNBTXMRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCCCCCCOC2=CC=CC3=C2C(=O)C=C(O3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


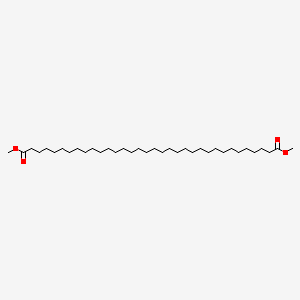

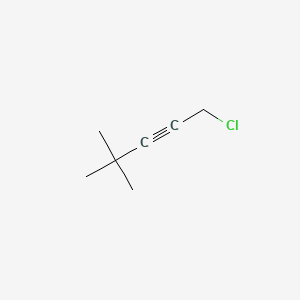
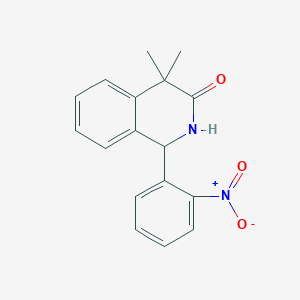
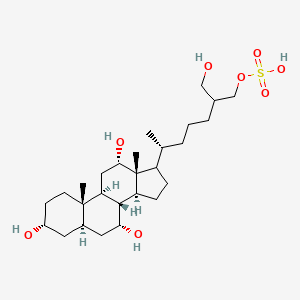

![2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14633409.png)

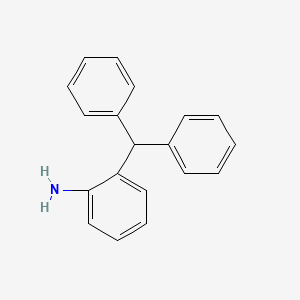
![Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid](/img/structure/B14633420.png)
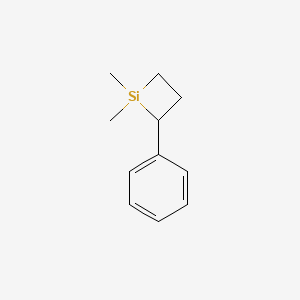
![2-[(2-Methylpropyl)sulfanyl]aniline](/img/structure/B14633429.png)
